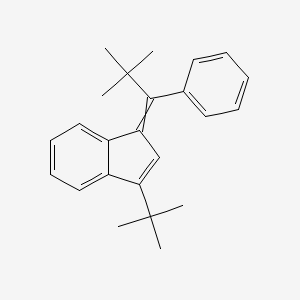

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is an organic compound with a complex structure that includes a phenylpropylidene group and a tert-butyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene with 2,2-dimethyl-1-phenylpropanal under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene can undergo various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced hydrocarbons

Substitution: Halogenated derivatives

Scientific Research Applications

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1-phenyl-1-propanol: A related compound with similar structural features but different functional groups.

(2,2-Dimethyl-1-phenylpropylidene)carbamyl chloride: Another compound with a similar core structure but different substituents.

Uniqueness

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is unique due to its combination of a phenylpropylidene group and a tert-butyl group attached to an indene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene, commonly referred to as DBI, is a synthetic organic compound with a molecular formula of C24H28 and a molecular weight of 316.48 g/mol. This compound is structurally characterized by the presence of an indene moiety and tert-butyl groups, which contribute to its unique biological activity.

- CAS Number : 61578-68-5

- Molecular Weight : 316.48 g/mol

- LogP : 7.086 (indicating high lipophilicity) .

Biological Activity Overview

Recent studies have highlighted the potential biological activities of DBI, focusing on its pharmacological properties and possible therapeutic applications.

Antioxidant Activity

DBI has shown promising antioxidant properties in various in vitro studies. Its structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Several research findings suggest that DBI exhibits anticancer activity. In vitro assays have demonstrated that DBI can inhibit the proliferation of cancer cells in specific lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

DBI has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby potentially alleviating inflammatory conditions .

Case Study 1: Antioxidant Activity Assessment

A study conducted by Jasiobedzki et al. (1982) evaluated the antioxidant capacity of various indene derivatives, including DBI. The results indicated that DBI significantly reduced lipid peroxidation in rat liver microsomes, suggesting its potential as a dietary antioxidant .

Case Study 2: Anticancer Evaluation

In a series of experiments reported in the Polish Journal of Chemistry (1982), researchers assessed the cytotoxic effects of DBI on several cancer cell lines. The findings revealed that DBI inhibited cell growth by inducing apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Apoptosis induction |

| Prostate Cancer (PC-3) | 20 | Cell cycle arrest |

Case Study 3: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry (2020) explored the anti-inflammatory effects of DBI on LPS-stimulated macrophages. The study found that DBI treatment led to a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent selection, and catalyst choice. For example, using anhydrous solvents (e.g., THF or DCM) under inert atmospheres can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity, while recrystallization from ethanol or methanol enhances crystallinity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability. Adjusting stoichiometry of reactants, particularly the tert-butyl substituent precursor, can also enhance yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of tert-butyl groups (δ ~1.3 ppm for ¹H) and aromatic protons (δ ~7.0–7.5 ppm). NOESY experiments may resolve stereochemical ambiguities in the propylidene moiety .

- X-ray Crystallography : Resolves absolute configuration and validates substituent positioning, especially for the phenylpropylidene group .

- IR Spectroscopy : Identifies carbonyl stretching vibrations (if present) and C-H bending modes in the indene core .

Q. How can researchers validate the IUPAC nomenclature and stereochemical descriptors for this compound?

- Methodological Answer : Cross-reference IUPAC guidelines (2013) for bicyclic systems and substituent priority. Use computational tools like ChemDraw or Open Babel to generate systematic names and compare with experimental data. For stereochemical assignments, apply Cahn-Ingold-Prelog rules to substituents on the indene core and propylidene group .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of structurally similar indene derivatives be resolved?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with systematic variations (e.g., tert-butyl replacement) and test in standardized assays (e.g., antimicrobial disk diffusion or cytotoxicity MTT assays) .

- Meta-Analysis : Aggregate published data using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in bioassays) .

- Dose-Response Curves : Establish EC₅₀ values under controlled conditions to isolate compound-specific effects from experimental noise .

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software like Gaussian or ORCA can model substituent effects on electron density .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS to assess binding stability .

- Docking Studies : Use AutoDock Vina to explore potential binding modes in protein active sites, guided by crystallographic data of similar indene derivatives .

Q. What strategies mitigate challenges in resolving stereochemical isomers during synthesis?

- Methodological Answer :

- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configurations .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in key synthetic steps to enforce stereoselectivity .

Properties

CAS No. |

61578-68-5 |

|---|---|

Molecular Formula |

C24H28 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-tert-butyl-3-(2,2-dimethyl-1-phenylpropylidene)indene |

InChI |

InChI=1S/C24H28/c1-23(2,3)21-16-20(18-14-10-11-15-19(18)21)22(24(4,5)6)17-12-8-7-9-13-17/h7-16H,1-6H3 |

InChI Key |

OULVVSFFHISXHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.